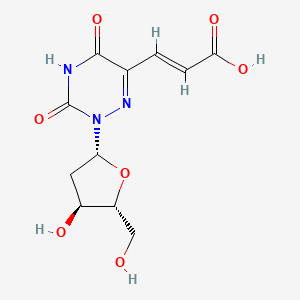
Phosphoric acid, ethyl bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, ethyl bis(1-methylethyl) ester is a chemical compound with the molecular formula C8H19O4P and a molecular weight of 210.21 g/mol . It is an ester of phosphoric acid and is known for its various applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Phosphoric acid, ethyl bis(1-methylethyl) ester can be synthesized through the esterification of phosphoric acid with ethyl bis(1-methylethyl) alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Phosphoric acid, ethyl bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphoric acid, ethyl bis(1-methylethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of various industrial products, including plasticizers, flame retardants, and lubricants
Mécanisme D'action
The mechanism of action of phosphoric acid, ethyl bis(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. It can act as a phosphorylating agent, transferring phosphate groups to other molecules, which can alter their chemical properties and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Phosphoric acid, ethyl bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphonic acid, bis(1-methylethyl) ester: This compound has a similar structure but differs in its chemical properties and applications.
Phosphoric acid, bis(2-chloro-1-methylethyl) 3-chloropropyl ester: This compound contains additional chlorine atoms, which affect its reactivity and applications.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: This compound has phenyl groups, making it distinct in terms of its chemical behavior and uses.
This compound is unique due to its specific ester groups, which confer particular chemical properties and reactivity patterns that are valuable in various applications.
Propriétés
Numéro CAS |
26955-64-6 |
|---|---|
Formule moléculaire |
C8H19O4P |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
ethyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-6-10-13(9,11-7(2)3)12-8(4)5/h7-8H,6H2,1-5H3 |
Clé InChI |
YYJCIPQEOSOUSV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)
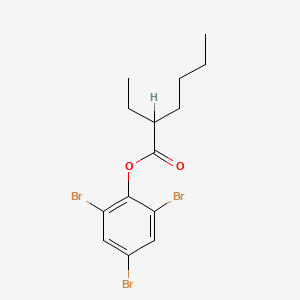


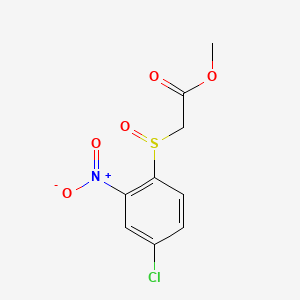
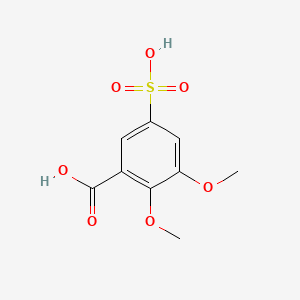
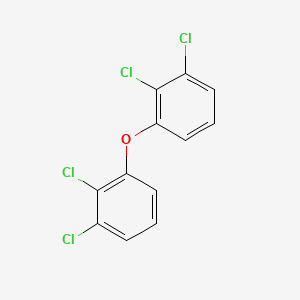

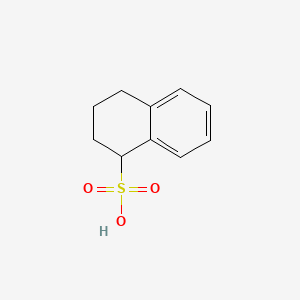
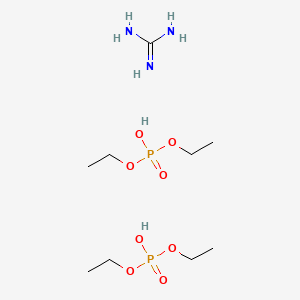

![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
